molecular formula C19H22O4 B14523937 (4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane CAS No. 62501-66-0

(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14523937
CAS No.: 62501-66-0
M. Wt: 314.4 g/mol
InChI Key: OGVIQJJLNDUROX-INIZCTEOSA-N
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Description

(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a benzyloxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2-(benzyloxy)phenol with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the dioxolane ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-{[2-(Methoxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane
  • (4S)-4-{[2-(Ethoxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane
  • (4S)-4-{[2-(Propoxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane

Uniqueness

Compared to similar compounds, (4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

62501-66-0

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(4S)-2,2-dimethyl-4-[(2-phenylmethoxyphenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C19H22O4/c1-19(2)22-14-16(23-19)13-21-18-11-7-6-10-17(18)20-12-15-8-4-3-5-9-15/h3-11,16H,12-14H2,1-2H3/t16-/m0/s1

InChI Key

OGVIQJJLNDUROX-INIZCTEOSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC2=CC=CC=C2OCC3=CC=CC=C3)C

Canonical SMILES

CC1(OCC(O1)COC2=CC=CC=C2OCC3=CC=CC=C3)C

Origin of Product

United States

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